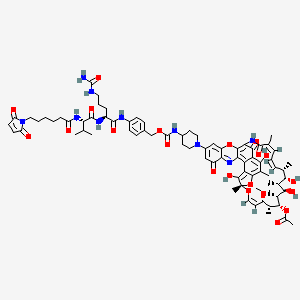

MC-VC-PABC-DNA31

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C77H96N10O21 |

|---|---|

分子量 |

1497.6 g/mol |

IUPAC 名称 |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15-,34-29-,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1 |

InChI 键 |

MJUSLPQDGZEJSC-FZUCKAIOSA-N |

手性 SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)\C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the MC-VC-PABC-Amanitin Mechanism of Action in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: A Novel Approach to Targeted Cancer Therapy

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the targeted delivery of highly potent cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy. The MC-VC-PABC-amanitin platform is an advanced ADC technology that employs a sophisticated linker system to deliver α-amanitin, a potent inhibitor of RNA polymerase II. This document provides a comprehensive technical overview of the mechanism of action of ADCs utilizing this specific linker-payload combination. While sometimes referred to by internal identifiers such as "DNA31," the cytotoxic payload is α-amanitin, a well-characterized mycotoxin from the Amanita phalloides mushroom.[1][2]

The core components of this ADC system are:

-

Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.

-

MC-VC-PABC Linker: A cleavable linker system designed for stability in circulation and efficient release of the payload within the target cell.

-

α-Amanitin (Payload): A potent cytotoxic agent that induces cell death through the inhibition of RNA polymerase II.[1][3]

The Multi-Step Mechanism of Action

The therapeutic effect of an MC-VC-PABC-amanitin ADC is a sequential process that begins with antigen recognition and culminates in the induction of apoptosis in the cancer cell.

Targeting and Internalization

The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.

Lysosomal Trafficking and Linker Cleavage

The endosome containing the ADC traffics through the cell and fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, are critical for the next step.[1] The valine-citrulline (VC) dipeptide component of the linker is specifically designed to be a substrate for cathepsin B.[]

Self-Immolation and Payload Release

Upon cleavage of the VC linker by cathepsin B, the p-aminobenzyloxycarbonyl (PABC) spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolation process releases the active α-amanitin payload into the cytoplasm of the cancer cell.

Inhibition of RNA Polymerase II and Induction of Apoptosis

Once in the cytoplasm, α-amanitin translocates to the nucleus and binds to RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from a DNA template.[5][6] This binding event physically obstructs the translocation of the polymerase along the DNA, effectively halting transcription.[7][8][9] The cessation of mRNA synthesis leads to a rapid depletion of essential proteins, ultimately triggering programmed cell death, or apoptosis.[1] A key advantage of α-amanitin is its ability to kill both dividing and non-dividing (dormant) cancer cells, a feature that distinguishes it from many traditional chemotherapeutics that only target rapidly proliferating cells.[10][11]

Quantitative Data

The following tables summarize key quantitative data for amanitin-based ADCs.

Table 1: In Vitro Cytotoxicity of Amanitin-Based ADCs

| Cell Line | Target Antigen | ADC Construct | EC50 (pM) | Reference |

| Pancreatic Cancer Cells | TROP2 | hRS7-Amanitin | picomolar range | [12] |

| Triple-Negative Breast Cancer Cells | TROP2 | hRS7-Amanitin | picomolar range | [12] |

| Prostate Cancer Cells | PSMA | Anti-PSMA-Amanitin | Not specified | [13] |

Table 2: In Vivo Efficacy of Amanitin-Based ADCs

| Xenograft Model | Target Antigen | ADC Construct | Dose | Outcome | Reference |

| Pancreatic Cancer | TROP2 | hRS7-Amanitin | 1 mg/kg | Complete tumor regression | [14] |

| Triple-Negative Breast Cancer | TROP2 | hRS7-Amanitin | 1 mg/kg | Complete remission | [14] |

| Prostate Cancer | PSMA | Anti-PSMA-Amanitin | Not specified | Complete remissions at higher doses | [13] |

Experimental Protocols

Synthesis of MC-VC-PABC-α-Amanitin

A detailed protocol for the synthesis of the linker-payload conjugate would involve multi-step organic synthesis. A representative approach includes:

-

Synthesis of the MC-VC-PABC linker: This involves the coupling of maleimidocaproic acid (MC), valine (Val), citrulline (Cit), and p-aminobenzyl alcohol, followed by activation of the alcohol group as a carbonate.

-

Conjugation to α-amanitin: The activated linker is then reacted with α-amanitin to form the final MC-VC-PABC-α-amanitin construct.

-

Purification and Characterization: The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Generation of the Antibody-Drug Conjugate

-

Antibody Preparation: The monoclonal antibody is typically reduced to expose free thiol groups on the cysteine residues.

-

Conjugation Reaction: The MC-VC-PABC-α-amanitin is then added to the reduced antibody. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification and Characterization: The resulting ADC is purified to remove any unconjugated linker-payload and aggregated antibody. The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

-

Treatment: Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells expressing the target antigen.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are treated with the ADC, a control antibody, or vehicle according to a predetermined dosing schedule.

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Efficacy Assessment: The antitumor efficacy of the ADC is evaluated by comparing the tumor growth in the treated groups to the control groups.

Visualizations

References

- 1. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]

- 2. scitepress.org [scitepress.org]

- 3. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. Amanitin [chem.uwec.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Multiple Myeloma New Treatment with a New Amanitin-based ADC [beacon-intelligence.com]

- 12. Novel Amanitin-Based Antibody-Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. heidelberg-pharma.com [heidelberg-pharma.com]

- 14. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]

An In-depth Technical Guide to the MC-VC-PABC-DNA31 Drug-Linker Conjugate for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide provides a detailed overview of the MC-VC-PABC-DNA31 drug-linker, a sophisticated system designed for targeted delivery of a potent RNA polymerase inhibitor.

The this compound conjugate is comprised of three key components: the MC-VC-PABC linker and the DNA31 payload. The linker itself is a multi-functional unit consisting of:

-

MC (Maleimidocaproyl): A spacer that includes a maleimide group for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.

-

VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the payload in its active form.

The payload, DNA31 , is a highly potent inhibitor of RNA polymerase, which ultimately leads to apoptosis in cancer cells.[][][3][4]

Core Structure and Properties

The chemical structure of the this compound conjugate is complex, reflecting its multi-component nature. Below are the key properties of this drug-linker construct.

| Property | Value | Reference |

| Chemical Formula | C77H96N10O21 | [3] |

| Molecular Weight | 1497.64 g/mol | [3] |

| Payload Type | RNA Polymerase Inhibitor | [][][3][4] |

| Linker Type | Enzymatically Cleavable | [5] |

| Cleavage Enzyme | Cathepsin B | [5] |

Mechanism of Action: From Systemic Circulation to Target Cell Cytotoxicity

The this compound construct is designed for stability in systemic circulation and specific payload release within target cancer cells. The logical workflow of its mechanism of action is depicted below.

Experimental Protocols

Synthesis of an Antibody-MC-VC-PABC-DNA31 Conjugate

The following is a representative protocol for the conjugation of the this compound drug-linker to a monoclonal antibody via cysteine residues. This protocol is based on established methods for cysteine-based ADC synthesis.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound dissolved in dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Propylene glycol

-

Polysorbate 20 (Tween 20)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Hydrophobic interaction chromatography (HIC) column for DAR analysis

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

-

Add a 10-fold molar excess of TCEP to the mAb solution.

-

Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Drug-Linker Conjugation:

-

Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.

-

Slowly add a 5 to 8-fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.

-

Allow the conjugation reaction to proceed at room temperature for 1-2 hours in the dark.

-

-

Purification of the ADC:

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

-

Collect the fractions containing the purified ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).

-

Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

-

Assess the level of aggregation using SEC-HPLC.

-

Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

-

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the enzymatic cleavage of the VC linker in the ADC by cathepsin B.

Materials:

-

Purified Antibody-MC-VC-PABC-DNA31 conjugate

-

Recombinant human cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Reaction quench solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Enzyme Activation:

-

Prepare a stock solution of cathepsin B in assay buffer without DTT.

-

Activate the cathepsin B by incubating it in the complete assay buffer (with DTT) at 37°C for 15-30 minutes.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the purified ADC (final concentration 10-50 µM) with the activated cathepsin B (final concentration 1-5 µM) in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Analysis:

-

Quench the reaction by adding an equal volume of the quench solution to the aliquot.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released PABC-DNA31 and/or free DNA31.

-

-

Data Analysis:

-

Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.

-

Data Presentation

Currently, there is a lack of publicly available in vitro or in vivo efficacy data specifically for an ADC constructed with the this compound drug-linker. Research in the field of ADCs is rapidly advancing, and it is anticipated that such data will become available as novel payloads like DNA31 are further investigated. For reference, a hypothetical data table for an in vitro cytotoxicity assay is presented below to illustrate the expected format for such data.

Table 1: Hypothetical In Vitro Cytotoxicity of a HER2-Targeted ADC-MC-VC-PABC-DNA31

| Cell Line | Target Expression | IC50 (nM) |

| SK-BR-3 | HER2-positive | 0.5 |

| BT-474 | HER2-positive | 1.2 |

| MDA-MB-231 | HER2-negative | >1000 |

| Free DNA31 | N/A | 0.01 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the development and evaluation of an ADC utilizing the this compound drug-linker.

Conclusion

The this compound drug-linker conjugate holds significant promise for the development of next-generation antibody-drug conjugates. Its design incorporates a stable linker for systemic circulation, a specific enzymatic cleavage site for targeted payload release, and a highly potent RNA polymerase inhibitor as the cytotoxic agent. While specific biological data for an ADC utilizing this construct is not yet widely available, the principles of its design are well-established within the field of ADC research. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such novel ADCs. As research continues, it is anticipated that the therapeutic potential of ADCs armed with payloads like DNA31 will be further elucidated, potentially offering new avenues for the treatment of various cancers.

References

An In-Depth Technical Guide to MC-VC-PABC-DNA31 Linker Chemistry for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-VC-PABC-DNA31 linker-payload system, a sophisticated technology employed in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core chemistry of the linker, the mechanism of action of the DNA31 payload, and the intricate process of targeted drug delivery. This document is intended to be a valuable resource, offering detailed experimental protocols and structured data to facilitate research and development in the field of targeted cancer therapy.

Introduction to Antibody-Drug Conjugates and the this compound System

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells, minimizing side effects.[2] This is achieved by attaching a potent cytotoxic agent to a monoclonal antibody (mAb) via a chemical linker. The mAb is designed to specifically bind to an antigen present on the surface of tumor cells.

The this compound system represents a state-of-the-art approach in ADC technology. It comprises three key components:

-

A monoclonal antibody (mAb): Provides specificity for targeting tumor cells.

-

The MC-VC-PABC linker: A cleavable linker system designed to be stable in circulation and release the payload under specific conditions within the target cell.

-

DNA31: A highly potent cytotoxic payload that acts as an RNA polymerase inhibitor.[2][3][4][5][6][7][8][9][10]

This guide will focus on the chemistry and functionality of the MC-VC-PABC linker and the DNA31 payload.

Core Chemistry of the MC-VC-PABC Linker

The MC-VC-PABC linker is a multi-component system, with each part playing a crucial role in the stability and efficacy of the ADC.[10][11]

-

MC (Maleimidocaproyl): This component serves as the conjugation point to the antibody. The maleimide group reacts with free thiol groups (sulfhydryl groups) on the antibody, typically on cysteine residues, to form a stable covalent bond.[11]

-

VC (Valine-Citrulline): This dipeptide sequence is the enzymatically cleavable site of the linker.[11][12] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[12][13] The VC linker is generally stable in the bloodstream, preventing premature release of the cytotoxic payload.[13]

-

PABC (p-Aminobenzyloxycarbonyl): This is a self-immolative spacer. Once Cathepsin B cleaves the VC dipeptide, the PABC moiety becomes unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the active payload, DNA31, in its unmodified form.[10][11]

The combination of these components ensures that the potent payload remains attached to the antibody while in circulation and is efficiently released only after the ADC has been internalized by the target cancer cell.

The Cytotoxic Payload: DNA31, a Potent RNA Polymerase Inhibitor

DNA31 is a highly potent small molecule designed to induce cell death. It functions as an inhibitor of RNA polymerase, a critical enzyme responsible for transcribing DNA into RNA.[2][3][4][5][6][7][8][9][10] By inhibiting RNA polymerase, DNA31 effectively halts the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all essential for protein synthesis. The disruption of this fundamental cellular process leads to cell cycle arrest and ultimately apoptosis (programmed cell death). The high potency of DNA31 makes it an ideal payload for ADCs, as only a small number of molecules are needed to kill a target cell.

Mechanism of Action of the this compound ADC

The therapeutic effect of an ADC equipped with the this compound system is achieved through a multi-step process, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of action of the this compound ADC.

-

Binding: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through a process called endocytosis, enclosing it within an endosome.

-

Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle within the cell that contains various degradative enzymes.

-

Linker Cleavage and Payload Release: Inside the acidic environment of the lysosome, the enzyme Cathepsin B, which is highly active in many tumor cells, recognizes and cleaves the valine-citrulline (VC) dipeptide of the linker.[12][13] This cleavage triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm of the cancer cell.[10][11]

-

Target Engagement: The released DNA31 then translocates to the nucleus and binds to RNA polymerase.

-

Induction of Apoptosis: By inhibiting RNA polymerase, DNA31 blocks transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis) of the cancer cell.

Data Presentation

Table 1: In Vitro Stability of VC-PABC Linkers in Plasma

| Linker Chemistry | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| mc-VC-PABC-MMAE | Human | 7 | >95% | [13] |

| mc-VC-PABC-MMAE | Mouse | 4.5 | Variable (site-dependent) | [14] |

| Modified VC-PABC | Mouse | 4.5 | Increased stability | [14] |

Table 2: Cathepsin B Cleavage of VC-PABC Linkers

| Substrate | Enzyme | Relative Cleavage Rate | Reference |

| Val-Cit-PABC | Cathepsin B | 100% | [15] |

| Val-Ala-PABC | Cathepsin B | ~50% of Val-Cit | [] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the preclinical development of ADCs. The following sections provide methodologies for key experiments.

ADC Conjugation via Thiol Chemistry

This protocol describes a general method for conjugating a maleimide-activated linker-payload, such as this compound, to an antibody.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MC-VC-PABC-DNA31 Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the MC-VC-PABC-DNA31, an antibody-drug conjugate (ADC) payload system designed for targeted cancer therapy. This document details the characteristics of its components, mechanism of action, and relevant experimental data, offering insights for researchers and professionals in the field of drug development.

Introduction to the this compound System

The this compound is a sophisticated drug-linker conjugate that plays a critical role in the efficacy of an antibody-drug conjugate. It combines a highly potent cytotoxic agent, DNA31, with a cleavable linker system designed for controlled release within the target cancer cell. This system ensures that the cytotoxic payload is delivered specifically to tumor cells, minimizing systemic toxicity and enhancing the therapeutic window.[]

The conjugate consists of three key components:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody.[2]

-

VC (Valine-Citrulline): A dipeptide that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[][2][3]

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC linker, releases the active payload.[2]

-

DNA31: The cytotoxic payload, a potent inhibitor of RNA polymerase.[4][5][6][7][8][9]

Physicochemical Characteristics

A summary of the key physicochemical properties of the this compound conjugate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C77H96N10O21 | [4] |

| Molecular Weight | 1497.64 g/mol | [4] |

| CAS Number | 1639352-03-6 | [4] |

| Appearance | Light blue to blue solid | [4] |

| Solubility | DMSO: 50 mg/mL (33.39 mM) | [4][8] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [4][8] |

Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and ends with the inhibition of essential cellular machinery.

-

Targeting and Internalization: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[2] Following binding, the entire ADC-antigen complex is internalized into the cell via endocytosis.[2]

-

Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The low pH and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the valine-citrulline linker.[2][3][10]

-

Payload Release: Cleavage of the VC dipeptide triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm.[2]

-

Inhibition of RNA Polymerase: The released DNA31, a potent RNA polymerase inhibitor, then targets its intracellular target.[4][5][7] By inhibiting RNA polymerase, DNA31 halts the process of transcription, preventing the synthesis of messenger RNA (mRNA) from a DNA template. This disruption of a fundamental cellular process ultimately leads to cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway for the mechanism of action.

Caption: Mechanism of action of an ADC with the this compound payload.

Experimental Protocols

The evaluation of an ADC containing the this compound payload involves a series of in vitro and in vivo experiments to characterize its efficacy and safety profile.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency of the ADC in cancer cell lines expressing the target antigen.

Methodology:

-

Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, the free DNA31 payload, and a non-targeting control ADC.

-

Incubation: Incubate the cells for a period of 72 to 120 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

-

Co-culture: Establish a co-culture of antigen-positive and antigen-negative cells, where one cell population is labeled with a fluorescent marker (e.g., GFP).

-

Treatment: Treat the co-culture with the ADC.

-

Imaging and Analysis: After a set incubation period, use fluorescence microscopy or flow cytometry to quantify the viability of both the antigen-positive and antigen-negative cell populations. A decrease in the viability of the antigen-negative cells indicates a bystander effect.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Methodology:

-

Tumor Xenograft Model: Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups: vehicle control, ADC, non-targeting ADC, and free payload. Administer the treatments intravenously.

-

Tumor Growth Monitoring: Measure tumor volume and body weight of the mice regularly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Compare tumor growth inhibition between the different treatment groups.

The following diagram outlines a typical experimental workflow for evaluating an ADC.

Caption: General experimental workflow for the preclinical evaluation of an ADC.

Conclusion

The this compound payload system represents a potent and highly targeted approach for cancer therapy. The combination of a potent RNA polymerase inhibitor with a well-characterized, cleavable linker system allows for the specific delivery of the cytotoxic agent to tumor cells, thereby maximizing efficacy while minimizing off-target toxicity. Further research and clinical development of ADCs incorporating this payload may offer promising new treatment options for cancer patients.

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biocompare.com [biocompare.com]

- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: MC-VC-PABC-DNA31 Conjugation Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells.[][2] This targeted delivery strategy enhances the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[3]

The three core components of an ADC are the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[][2] The linker's properties are critical to the ADC's success, requiring it to be stable in systemic circulation and yet allow for efficient release of the payload within the target cell.[4][5][6]

This document provides a detailed protocol for the conjugation of a thiol-containing monoclonal antibody to MC-VC-PABC-DNA31 , an agent-linker conjugate.

-

Antibody (mAb) : A user-defined monoclonal antibody with available sulfhydryl groups for conjugation. These are typically generated by reducing the antibody's native interchain disulfide bonds.

-

Linker (MC-VC-PABC) :

-

MC (Maleimidocaproyl) : A thiol-reactive maleimide group that forms a stable covalent thioether bond with cysteine residues on the reduced antibody.[7][]

-

VC (Valine-Citrulline) : A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within target cells.[7][9][10]

-

PABC (p-aminobenzyloxycarbonyl) : A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the active payload.[7]

-

-

Payload (DNA31) : A potent RNA polymerase inhibitor designed for cytotoxic effect.[11][12][13]

This protocol outlines the partial reduction of an antibody, the conjugation reaction with the maleimide-activated linker-drug, and subsequent purification and characterization of the resulting ADC.

Principle of the Method

The conjugation process is based on thiol-maleimide chemistry.[] First, a controlled number of interchain disulfide bonds within the antibody's hinge region are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This process exposes free sulfhydryl (-SH) groups.[][14]

Next, the maleimide group of the this compound linker-drug undergoes a Michael addition reaction with the exposed antibody thiols.[] This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable thioether bond, covalently linking the drug-linker to the antibody.[] The resulting ADC is then purified to remove unreacted linker-drug, reducing agents, and potential aggregates. The final product is a heterogeneous mixture of ADC species with a varying number of drugs per antibody, which can be characterized to determine the average drug-to-antibody ratio (DAR).[15][16]

Experimental Workflow and Mechanism

The overall experimental process from antibody to purified ADC is outlined below.

Upon administration, the ADC binds to its target antigen on a cancer cell, is internalized, and traffics to the lysosome where the linker is cleaved, releasing the payload.

Materials and Reagents

-

Monoclonal Antibody (mAb): 1-10 mg/mL in a thiol-free buffer (e.g., PBS), pH 7.0-7.5.

-

This compound (e.g., MedChemExpress HY-128897).

-

Reducing Agent: 10 mM TCEP-HCl solution.

-

Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA.

-

Quenching Reagent: 100 mM N-acetylcysteine (NAC) solution.

-

Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).

-

Purification:

-

Storage Buffer: Formulation buffer of choice (e.g., Histidine buffer, pH 6.0).

Detailed Experimental Protocol

This protocol is optimized for generating an ADC with an average DAR of approximately 4 from an IgG1 antibody.[16]

Step 1: Antibody Reduction

-

Prepare the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL.

-

Add a 4-fold molar excess of TCEP-HCl to the antibody solution. For example, for 1 mg of a 150 kDa antibody (6.67 nmol), add 2.67 µL of a 10 mM TCEP solution.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[14] This step partially reduces the interchain disulfide bonds.

-

Remove the excess TCEP immediately before conjugation. This can be done using a desalting column (e.g., G25) pre-equilibrated with Conjugation Buffer.[19]

Step 2: Conjugation Reaction

-

Immediately prior to use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

To the reduced, TCEP-free antibody solution, add a 5 to 8-fold molar excess of the this compound stock solution. Add the linker-drug solution dropwise while gently stirring to avoid precipitation.

-

Ensure the final concentration of organic solvent (DMSO) does not exceed 10% (v/v) to maintain antibody stability.[14]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine relative to the linker-drug. Incubate for 20 minutes at room temperature. This step caps any unreacted maleimide groups.

Step 3: Purification of the ADC

-

The crude ADC mixture must be purified to remove unreacted linker-drug, quenched linker, and solvent.[18][20]

-

Size Exclusion Chromatography (SEC): Load the quenched reaction mixture onto a G25 desalting column equilibrated with the final formulation buffer. Collect the fractions corresponding to the high molecular weight ADC, monitoring absorbance at 280 nm.

-

Tangential Flow Filtration (TFF): Alternatively, use a TFF system with a 30 kDa MWCO membrane.[] Perform diafiltration against at least 10 volumes of the formulation buffer to remove small molecule impurities. Concentrate the ADC to the desired final concentration.

-

Sterile-filter the final purified ADC solution using a 0.22 µm filter and store at 2-8°C for short-term use or frozen at -80°C for long-term storage.

Characterization and Quality Control

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute. It can be determined using Hydrophobic Interaction Chromatography (HIC).[21] ADCs with higher DAR values are more hydrophobic and will have longer retention times.

-

Method: An HIC column is used with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M). Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) are resolved. The weighted average of the peak areas is used to calculate the average DAR.

-

Expected Outcome: For the protocol described, an average DAR of 3.5-4.5 is expected.

Analysis of Purity and Aggregation

Size Exclusion Chromatography (SEC-HPLC) is used to determine the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).

-

Method: The purified ADC is run on an SEC-HPLC system in a non-denaturing mobile phase.

-

Expected Outcome: A high-purity ADC preparation should show >95% of the sample eluting as a single monomeric peak. Aggregates should typically be below 5%.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected quality control outcomes for the conjugation.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Recommended Value | Expected Outcome |

|---|---|---|

| Antibody Concentration | 5-10 mg/mL | - |

| TCEP Molar Excess | 4 equivalents | Generates ~8 free thiols/mAb |

| Linker-Drug Molar Excess | 5-8 equivalents | Average DAR of 3.5 - 4.5 |

| Reaction Time | 1-2 hours | >95% conjugation efficiency |

| Final DMSO Concentration | <10% (v/v) | Prevents antibody denaturation |

| Purification Yield | >90% | High recovery of ADC |

Table 2: Quality Control Specifications for Purified ADC

| Analysis | Method | Specification |

|---|---|---|

| Average DAR | HIC-HPLC | 3.5 - 4.5 |

| Purity (Monomer %) | SEC-HPLC | ≥ 95% |

| Aggregates | SEC-HPLC | ≤ 5% |

| Free Drug-Linker | RP-HPLC or LC-MS | < 1% of total drug |

| Endotoxin | LAL Test | < 0.5 EU/mg (for in vivo use) |

Linker Cleavage Mechanism Visualization

The enzymatic cleavage of the valine-citrulline linker by Cathepsin B and the subsequent self-immolation of the PABC spacer are key to the payload release mechanism.

References

- 2. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biocompare.com [biocompare.com]

- 14. broadpharm.com [broadpharm.com]

- 15. cellmosaic.com [cellmosaic.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. confluore.com [confluore.com]

- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Use of MC-VC-PABC-DNA31

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

MC-VC-PABC-DNA31 is a highly potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This system leverages a clinically validated cleavable linker technology combined with a novel cytotoxic payload, offering a powerful tool for targeted cancer therapy research. This document provides detailed application notes and protocols for the in vitro characterization of ADCs constructed with this compound.

Components:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically via conjugation to cysteine residues.

-

VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3]

-

PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the VC motif, releases the active payload in its unmodified form.[3]

-

DNA31: The cytotoxic payload, a potent inhibitor of RNA polymerase II. Inhibition of this enzyme leads to a shutdown of transcription, ultimately triggering p53-dependent and -independent apoptotic pathways.

II. Mechanism of Action

An ADC utilizing the this compound drug-linker operates through a multi-step process to selectively deliver the cytotoxic payload to target cancer cells.

-

Binding and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[4][5]

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, particularly the presence of proteases like Cathepsin B, facilitates the cleavage of the valine-citrulline linker.[1][2]

-

Payload Release: Cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the DNA31 payload into the cytoplasm of the cancer cell.[3]

-

Induction of Apoptosis: The released DNA31 payload binds to RNA polymerase II, inhibiting transcription. This transcriptional arrest induces a state of "nucleolar stress," which can activate the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death. This pathway can also be activated in a p53-independent manner.[6][7]

III. Data Presentation

The following tables summarize key quantitative data from in vitro studies of ADCs with similar characteristics to those utilizing this compound.

| Table 1: In Vitro Cytotoxicity of RNA Polymerase Inhibitor-Based ADCs | |||

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |

| Amanitin-based ADC (cleavable linker) | TROP2 | BxPC-3 (Pancreatic Cancer) | 0.04 |

| Amanitin-based ADC (cleavable linker) | TROP2 | Capan-1 (Pancreatic Cancer) | 0.06 |

| Amanitin-based ADC (non-cleavable linker) | TROP2 | BxPC-3 (Pancreatic Cancer) | ~0.1 |

| CD19-Thiomab-ATAC | CD19 | Raji (Burkitt Lymphoma) | pM range |

| CD19-Thiomab-ATAC | CD19 | Nalm-6 (B-cell ALL) | pM range |

Data sourced from studies on amanitin-based ADCs, which also function by inhibiting RNA polymerase II.[8][9]

| Table 2: Cellular Uptake and Processing of ADCs with Different Linkers | ||||

| ADC Construct | Cell Line | Internalization Half-life (h) | Degradation Half-life (h) | Payload Efflux Half-life (h) |

| Trastuzumab-Maytansinoid (non-cleavable) | BT-474 | 6-14 | 18-25 | 44-73 |

| Trastuzumab-Maytansinoid (non-cleavable) | NCI-N87 | 6-14 | 18-25 | 44-73 |

| Trastuzumab-Maytansinoid (non-cleavable) | SK-BR-3 | 6-14 | 18-25 | 44-73 |

| Generic ADC (cleavable, VC linker) | Various | Faster than non-cleavable | Not Applicable | Payload Dependent |

Data provides a comparative view of ADC processing kinetics. Cleavable linkers like MC-VC-PABC are designed for more rapid payload release upon lysosomal delivery compared to the degradation-dependent release of non-cleavable linkers.[4][10]

IV. Mandatory Visualizations

Caption: General experimental workflow for the in vitro characterization of an ADC.

Caption: Signaling pathway of apoptosis induced by the DNA31 payload.

V. Experimental Protocols

A. Preparation and Storage of this compound Conjugate

-

Reconstitution: Reconstitute the lyophilized this compound in sterile DMSO to a stock concentration of 10 mM. Use ultrasonic agitation if necessary to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles. Protect from light and moisture.

B. In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC conjugated with this compound

-

Unconjugated antibody (as a control)

-

Free DNA31 payload (as a control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT/XTT Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight to dissolve the formazan crystals.

-

For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Cellular Uptake and Internalization Assay

This assay quantifies the amount of ADC that is internalized by the target cells over time.

Materials:

-

Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

-

Target antigen-positive cells

-

Flow cytometer or fluorescence microscope

-

Trypsin-EDTA

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C.

-

Cell Harvesting: At each time point, wash the cells with cold PBS, detach them with Trypsin-EDTA, and neutralize with complete medium.

-

Staining for Surface-Bound vs. Internalized ADC (Optional, for detailed kinetics):

-

To distinguish between surface-bound and internalized ADC, you can use a quenching antibody that binds to the fluorescent label on the surface-bound ADC, thereby quenching its signal.

-

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of ADC associated with the cells.

-

Data Analysis: Plot the MFI against time to determine the rate of ADC uptake.

D. Intracellular Drug Release Assay

This assay measures the amount of free DNA31 payload released inside the target cells.

Materials:

-

Target antigen-positive cells

-

ADC conjugated with this compound

-

Cell lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat a large number of cells (e.g., in a T75 flask) with the ADC at a specific concentration for various time points.

-

Cell Harvesting and Lysis: At each time point, harvest the cells, wash them thoroughly to remove any unbound ADC, and lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Process the cell lysate to precipitate proteins and extract small molecules, including the released DNA31 payload.

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of free DNA31.

-

Data Analysis: Plot the intracellular concentration of free DNA31 over time to determine the drug release kinetics.

E. Caspase Activation Assay (Western Blot)

This protocol assesses the activation of key apoptotic caspases, such as Caspase-3 and Caspase-9, following ADC treatment.

Materials:

-

Target antigen-positive cells

-

ADC conjugated with this compound

-

Cell lysis buffer with protease inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with the ADC at a concentration known to induce cytotoxicity for different time points (e.g., 0, 12, 24, 48 hours).

-

Protein Extraction: Harvest and lyse the cells to extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against cleaved Caspase-3 and cleaved Caspase-9.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The presence of cleaved caspase bands indicates the activation of the apoptotic cascade. The intensity of the bands can be quantified and normalized to the loading control to assess the extent of activation over time.

VI. Safety and Handling

This compound is a highly potent cytotoxic agent and should be handled with extreme care in a laboratory setting equipped for handling such materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Containment: Handle the compound in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.

-

Waste Disposal: Dispose of all waste materials contaminated with the compound according to institutional guidelines for cytotoxic waste.

-

Accidental Exposure: In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water. Seek medical attention if necessary.

By following these detailed protocols and safety guidelines, researchers can effectively characterize the in vitro properties of ADCs developed with the this compound drug-linker conjugate, paving the way for the development of novel and effective targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Transformed cells require continuous activity of RNA polymerase II to resist oncogene-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-2-mediated cleavage of Mdm2 creates p53-induced positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MC-VC-PABC-DNA31 in Targeted Cancer Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MC-VC-PABC-DNA31 is a pre-conjugated drug-linker molecule designed for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. This system combines the potent cytotoxic activity of DNA31, a formidable inhibitor of RNA polymerase, with a stable and selectively cleavable linker system.[1][2][3][4][5][6] The linker consists of a maleimide-caproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl alcohol carbamate (PABC) spacer.[7][8] This design ensures stability in systemic circulation and facilitates the specific release of the DNA31 payload within the lysosomal compartment of targeted cancer cells, leading to potent and selective tumor cell death.

The DNA31 payload acts by inhibiting RNA polymerase, a crucial enzyme for DNA transcription.[1][2][3][4][5][6] By blocking this process, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and apoptosis.[9][10] This mechanism of action is effective against both proliferating and quiescent tumor cells, offering a potential advantage over anti-mitotic agents.[10][11][12]

These application notes provide an overview of the mechanism of action, protocols for in vitro and in vivo evaluation, and representative data for ADCs developed using the this compound drug-linker.

Mechanism of Action

The targeted therapeutic action of an ADC utilizing this compound follows a multi-step process:

-

Target Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.

-

Linker Cleavage: Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by the lysosomal protease, cathepsin B.[7][8][13]

-

Payload Release: Cleavage of the linker triggers the self-immolation of the PABC spacer, leading to the release of the active DNA31 payload into the cytoplasm.[7][8]

-

Inhibition of Transcription: The released DNA31 translocates to the nucleus and binds to RNA polymerase II, inhibiting the transcription of messenger RNA (mRNA).[9][14][15]

-

Apoptosis: The inhibition of transcription leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).[9][10]

Data Presentation

The following tables present representative quantitative data from studies on ADCs utilizing RNA polymerase inhibitors with cleavable linkers, similar to the this compound construct.

Table 1: Representative In Vitro Cytotoxicity of RNA Polymerase Inhibitor ADCs

| Cell Line | Target Antigen | ADC Construct | IC₅₀ (pM) | Reference |

| Raji (Burkitt's Lymphoma) | CD19 | anti-CD19-Amanitin | 10-100 | [6] |

| Nalm-6 (B-cell ALL) | CD19 | anti-CD19-Amanitin | 10-100 | [6] |

| BxPc-3 (Pancreatic) | EpCAM | chiHEA125-Amanitin | 250 - 5400 | [16] |

| Pancreatic Cancer Model | TROP2 | hRS7-Amanitin | picomolar range | [17][18] |

| HER2-positive cancer | HER2 | Trastuzumab-Triptolide | Not specified | [4] |

Note: The data presented are representative of ADCs with similar mechanisms of action and are intended for illustrative purposes. Actual IC₅₀ values for an ADC constructed with this compound will be target and antibody-dependent and must be determined empirically.

Table 2: Representative In Vivo Efficacy of RNA Polymerase Inhibitor ADCs in Xenograft Models

| Xenograft Model | Target Antigen | ADC Construct | Dosing Regimen | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | :--- | | Raji (disseminated) | CD19 | anti-CD19-Amanitin | 6 mg/kg, single dose | Increased median survival from 6 to 105 days |[6] | | BxPc-3 (subcutaneous) | EpCAM | chiHEA125-Amanitin | 150 µg/kg (amanitin), single dose | Significant tumor regression |[16] | | Pancreatic Cancer (subcutaneous) | TROP2 | hRS7-Amanitin | Well-tolerated doses | Significant reduction in tumor growth |[17][18] | | HER2-positive cancer | HER2 | Trastuzumab-Triptolide | Not specified | High potency |[4] |

Note: This data is representative and intended to demonstrate the potential efficacy of ADCs with RNA polymerase inhibitor payloads. The optimal dosing and resulting tumor growth inhibition for a specific this compound ADC must be determined through preclinical studies.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of an ADC constructed with this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of an ADC in cancer cell lines.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC constructed with this compound

-

Control antibody (unconjugated)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control. c. Incubate for 72-96 hours at 37°C, 5% CO₂.

-

MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, 5% CO₂. c. Add 100 µL of solubilization buffer to each well. d. Incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from the blank control wells. c. Calculate the percentage of cell viability relative to the untreated control cells. d. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Target antigen-positive cancer cell line

-

Matrigel (optional)

-

ADC constructed with this compound

-

Vehicle control (e.g., sterile PBS)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: a. Harvest and resuspend cancer cells in sterile PBS or culture medium, potentially mixed with Matrigel. b. Subcutaneously inject 1-10 million cells into the flank of each mouse. c. Monitor the mice for tumor growth.

-

Treatment: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the ADC (e.g., via intravenous injection) at a predetermined dose and schedule. c. Administer the vehicle control to the control group.

-

Tumor Measurement: a. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

-

Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the tumor growth between the ADC-treated and vehicle control groups to determine the tumor growth inhibition. c. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

Visualizations

The following diagrams illustrate key aspects of the this compound ADC's mechanism of action and experimental workflow.

Caption: Mechanism of action of a DNA31-based ADC.

Caption: Workflow for in vitro cytotoxicity testing.

Caption: Signaling pathway of DNA31-induced apoptosis.

References

- 1. Triptolide-based cleavable antibody-drug conjugates for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Site-specific construction of triptolide-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN117159740B - Tripterine antibody drug conjugate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitepress.org [scitepress.org]

- 10. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]

- 11. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. adcreview.com [adcreview.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Collection - Data from Novel Amanitin-Based AntibodyâDrug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 18. Novel Amanitin-Based Antibody-Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with MC-VC-PABC-DNA31 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity.

This document provides detailed application notes and protocols for the in vitro characterization of Antibody-Drug Conjugates utilizing the MC-VC-PABC-DNA31 drug-linker. This system is composed of:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody.

-

VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1]

-

PABC (p-aminobenzyl carbamate): A self-immolative moiety that, upon cleavage of the VC linker, releases the active cytotoxic drug.[1]

-

DNA31: A potent inhibitor of RNA polymerase II. By blocking the transcription of DNA into RNA, DNA31 effectively halts protein synthesis, leading to cell cycle arrest and apoptosis.[2][]

These protocols are designed to assess the potency and specificity of ADCs employing the this compound system in relevant cancer cell line models. For the purpose of providing a concrete example, the protocols and data presented herein will be based on a hypothetical anti-HER2 ADC, herein referred to as [ADC-X] , targeting HER2-positive breast cancer cell lines.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound drug-linker is a multi-step process designed for targeted cytotoxicity.

dot digraph "ADC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 1. Mechanism of Action of an ADC with this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes ADC [label="ADC Targeting\nTumor Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="1. Binding to\nCell Surface Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="2. Internalization\n(Endocytosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="3. Trafficking to\nLysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="4. Cathepsin B\nCleavage of VC Linker", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="5. Release of\nDNA31 Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription_Inhibition [label="6. Inhibition of\nRNA Polymerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="7. Induction of\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ADC -> Binding [color="#4285F4"]; Binding -> Internalization [color="#4285F4"]; Internalization -> Lysosome [color="#4285F4"]; Lysosome -> Cleavage [color="#34A853"]; Cleavage -> Release [color="#34A853"]; Release -> Transcription_Inhibition [color="#FBBC05"]; Transcription_Inhibition -> Apoptosis [color="#FBBC05"]; } .dot

Figure 1. ADC Mechanism of Action

Signaling Pathway of RNA Polymerase II Inhibition-Induced Apoptosis

The inhibition of RNA polymerase II by DNA31 does not lead to cell death simply through the passive decay of mRNA and proteins. Instead, it actively triggers a specific apoptotic signaling pathway. A key event in this pathway is the degradation of the hypophosphorylated form of RNA Polymerase II, which initiates a cascade leading to apoptosis.[1][4]

dot digraph "RNA_Polymerase_Inhibition_Apoptosis_Pathway" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 2. Signaling Pathway of Apoptosis Induced by RNA Polymerase II Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes DNA31 [label="DNA31", fillcolor="#FBBC05", fontcolor="#202124"]; RNAPolII [label="RNA Polymerase II\n(Hypophosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degradation of\nRNA Pol II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTBP1 [label="PTBP1 Translocation\n(Nucleus to Mitochondria)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCL2L12 [label="BCL2L12 Activation\nat Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Pathway [label="Mitochondrial Apoptotic\nPathway Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA31 -> RNAPolII [label="Inhibits", color="#4285F4"]; RNAPolII -> Degradation [label="Leads to", color="#4285F4"]; Degradation -> PTBP1 [label="Promotes", color="#34A853"]; PTBP1 -> BCL2L12 [label="Mediates", color="#34A853"]; BCL2L12 -> Mitochondrial_Pathway [label="Initiates", color="#FBBC05"]; Mitochondrial_Pathway -> Caspase_Activation [color="#FBBC05"]; Caspase_Activation -> Apoptosis [color="#FBBC05"]; } .dot

Figure 2. RNA Pol II Inhibition Apoptosis Pathway

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in cancer cell lines.[5][6]

Materials:

-

HER2-positive cell line (e.g., SK-BR-3, BT-474)[7]

-

HER2-negative cell line (e.g., MCF-7, MDA-MB-231) for specificity testing[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

[ADC-X] (anti-HER2-MC-VC-PABC-DNA31)

-

Unconjugated anti-HER2 antibody (negative control)

-

Free DNA31 payload (positive control)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO for MTT)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Experimental Workflow:

dot digraph "Cytotoxicity_Assay_Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Figure 3. Workflow for In Vitro Cytotoxicity Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cell_Seeding [label="1. Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate Overnight\n(Attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; ADC_Treatment [label="3. Treat with Serial\nDilutions of ADC", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="4. Incubate for\n72-96 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="5. Add MTT/XTT\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for\n2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Solubilize Formazan\n(for MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorbance_Reading [label="8. Read Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="9. Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cell_Seeding -> Incubation1 [color="#4285F4"]; Incubation1 -> ADC_Treatment [color="#4285F4"]; ADC_Treatment -> Incubation2 [color="#4285F4"]; Incubation2 -> MTT_Addition [color="#34A853"]; MTT_Addition -> Incubation3 [color="#34A853"]; Incubation3 -> Solubilization [color="#FBBC05"]; Solubilization -> Absorbance_Reading [color="#FBBC05"]; Incubation3 -> Absorbance_Reading [style=dashed, label="For XTT", color="#FBBC05"]; Absorbance_Reading -> Data_Analysis [color="#EA4335"]; } .dot

Figure 3. Cytotoxicity Assay Workflow

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of [ADC-X], unconjugated antibody, and free DNA31 in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

-

Include wells with untreated cells as a control for 100% viability.

-

Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

-

-

MTT/XTT Assay:

-

For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, carefully aspirate the medium and add 150 µL of solubilization solution. Incubate for 15 minutes on an orbital shaker.

-

For XTT: Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a four-parameter logistic (4PL) curve fit.[5]

-

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is used to quantify the induction of apoptosis and necrosis in cells treated with the ADC.[8]

Materials:

-

HER2-positive cell line (e.g., BT-474)

-

[ADC-X]

-

Unconjugated antibody

-

Annexin V-FITC/7-AAD Apoptosis Detection Kit

-

Binding Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.

-

Treat the cells with [ADC-X] and controls at a concentration around the IC₅₀ value for 48 and 72 hours.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V-, 7-AAD-), early apoptotic (Annexin V+, 7-AAD-), late apoptotic/necrotic (Annexin V+, 7-AAD+), and necrotic (Annexin V-, 7-AAD+) cells.

-

Data Presentation (Illustrative Data)

The following tables present hypothetical but plausible data for the in vitro characterization of our example ADC, [ADC-X] , targeting HER2.

Table 1: In Vitro Cytotoxicity of [ADC-X] in Breast Cancer Cell Lines

| Cell Line | HER2 Expression | Compound | IC₅₀ (nM) |

| SK-BR-3 | High | [ADC-X] | 0.5 |

| Unconjugated Antibody | > 1000 | ||

| Free DNA31 | 50 | ||

| BT-474 | High | [ADC-X] | 0.8 |

| Unconjugated Antibody | > 1000 | ||

| Free DNA31 | 65 | ||

| MCF-7 | Low/Negative | [ADC-X] | > 500 |

| Unconjugated Antibody | > 1000 | ||

| Free DNA31 | 70 |